The synthesis of Meseclazone involves complex organic reactions that typically focus on constructing its specific heterocyclic structure. The following methods are commonly employed:
Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For instance, reactions may require specific temperatures ranging from 50°C to 150°C depending on the reactants used .
Meseclazone's molecular structure can be described as follows:
The exact mass of Meseclazone is 239.03 g/mol, with elemental composition being approximately 55.13% carbon, 4.21% hydrogen, and 8.36% chlorine .
Meseclazone participates in various chemical reactions that are significant for its application in medicinal chemistry:
These reactions are essential for developing derivatives that may exhibit improved efficacy or reduced side effects in therapeutic applications .
The mechanism of action of Meseclazone primarily involves its anti-inflammatory and analgesic properties:
The pharmacokinetics of Meseclazone suggest it is metabolized into active metabolites that further enhance its therapeutic effects.
Meseclazone exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and dictate storage conditions to maintain efficacy .
Meseclazone has several scientific applications:
The development of meseclazone (W-2395 or 2-methylseclazone) in the 1970s emerged from targeted efforts to overcome limitations of first-generation nonsteroidal anti-inflammatory drugs (NSAIDs). Early salicylate-based therapeutics like aspirin and sodium salicylate exhibited significant gastrointestinal (GI) toxicity due to non-selective cyclooxygenase (COX) inhibition and direct mucosal irritation [7] [9]. Research shifted toward modifying salicylate scaffolds to enhance tolerability while retaining anti-inflammatory efficacy. Meseclazone was synthesized during this era as part of a broader exploration of halogenated benzoxazinone derivatives, aiming to leverage metabolic activation for targeted drug delivery [6]. Its design reflected a strategic departure from non-selective COX inhibitors like indomethacin and toward compounds with potentially improved tissue selectivity.
Table 1: Key NSAID Development Milestones Relevant to Meseclazone
Era | Dominant NSAID Classes | Limitations Addressed by Next-Gen Designs | Meseclazone’s Context |
---|---|---|---|
Pre-1960s | Salicylic acid, Aspirin | High GI toxicity, Short half-life | Foundation of salicylate chemistry |
1960s-1970s | Indomethacin, Phenylbutazone | Severe GI/renal toxicity, Narrow therapeutic window | Era of meseclazone’s synthesis (1970s) |
1980s-Present | COX-2 inhibitors (e.g., Celecoxib), Prodrug NSAIDs | Selectivity for inflammatory sites, Reduced systemic toxicity | Validated prodrug approach exemplified by meseclazone |
Despite promising preclinical results, meseclazone was never marketed due to hepatotoxicity concerns observed in animal studies [6]. Nevertheless, it remains a chemically significant prototype illustrating the transition from simple salicylate analogs to rationally designed prodrugs targeting specific inflammatory pathways.
Meseclazone (C₁₁H₁₀ClNO₃; 7-chloro-2-methyl-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one) features a benzoxazinone heterocyclic core that fundamentally distinguishes it from classical salicylates [6]. This scaffold incorporates:
Table 2: Structural Comparison of Meseclazone with Representative Salicylates
Compound | Core Structure | Key Modifications | Pharmacological Implications |
---|---|---|---|
Salicylic Acid | Benzoic acid | OH group ortho to COOH | Direct COX inhibition, High GI irritation |
Aspirin | Acetylated salicylate | Acetyl group on phenolic OH | Irreversible COX acetylation, Faster onset |
Diflunisal | Difluorophenyl-salicylate | -CF₂ group at C5 | Enhanced potency, Longer duration |
Meseclazone | Benzoxazinone | • Chlorine at C7 • Fused methyloxazole ring | • Masked active metabolite (5-CSA)• Delayed release via hydrolysis |
This unique structure positions meseclazone as a bioprecursor prodrug rather than a direct-acting salicylate derivative. Its activity hinges on the liberation of 5-chlorosalicylic acid (5-CSA), a metabolite proven to inhibit NF-κB signaling—a key mediator of inflammation more potently than salicylic acid itself [3] [7].
Meseclazone exemplifies a targeted prodrug strategy designed to mitigate the inherent limitations of free salicylates. Its rationale encompasses:
Table 3: Meseclazone Metabolic Activation Pathway
Step | Process | Enzymes/ Conditions | Key Metabolite(s) | Bioactivity of Metabolite |
---|---|---|---|---|
1 | Systemic absorption | Passive diffusion (GI tract) | Intact meseclazone | Pharmacologically inert |
2 | Hydrolytic ring opening | Esterases (plasma, liver, tissues) | 5-Chlorosalicylic acid (5-CSA) | Primary active metabolite |
3 | Conjugation/Excretion | UGTs (glucuronidation), renal clearance | 5-CSA glucuronide, other conjugates | Inactive excretory forms |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7